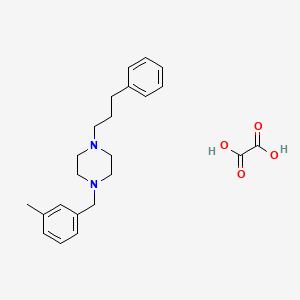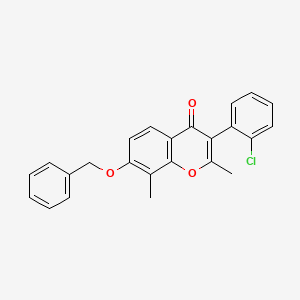![molecular formula C13H27N3 B5023521 1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine](/img/structure/B5023521.png)
1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine, also known as MPMP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a member of the piperidine family of compounds and has a unique chemical structure that makes it a promising candidate for drug development and other applications.
Mechanism of Action
1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine exerts its effects by binding to and modulating the activity of various receptors in the body. Specifically, this compound has been shown to bind to the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as inflammation and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. For example, studies have shown that this compound can reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. Additionally, this compound has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, this compound has been shown to have various biochemical and physiological effects, making it useful for studying various physiological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine. One potential area of research is the development of this compound as a potential drug candidate for the treatment of various diseases, particularly inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, research is needed to determine the safety and toxicity of this compound, particularly in the context of long-term use.
Synthesis Methods
1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine can be synthesized through a multi-step process that involves the reaction of piperidine with various reagents. One common method involves the reaction of piperidine with N-methyl-2-pyrrolidone in the presence of a catalyst to form the intermediate compound N-(1-methyl-2-pyrrolidinyl) piperidine. This intermediate is then reacted with methyl iodide to form this compound.
Scientific Research Applications
1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine has been the subject of extensive scientific research due to its potential applications in various fields. One area of research has focused on the development of this compound as a potential drug candidate for the treatment of various diseases. For example, studies have shown that this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-methyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15-10-6-12(7-11-15)14-8-5-13-4-3-9-16(13)2/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWCSHVMKHVOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCC2CCCN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5023445.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5023450.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5023455.png)

![2-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5023491.png)

![4-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5023510.png)
![5-[6-(cycloheptylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide](/img/structure/B5023525.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3,4-trimethoxybenzamide](/img/structure/B5023535.png)

![N,N-diethyl-2-[2-(1-naphthyloxy)ethoxy]ethanamine](/img/structure/B5023544.png)
![N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide](/img/structure/B5023547.png)
![N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5023551.png)
![2-methoxy-N-propyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5023552.png)